Mugineic acid

Descripción general

Descripción

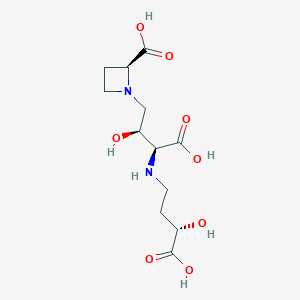

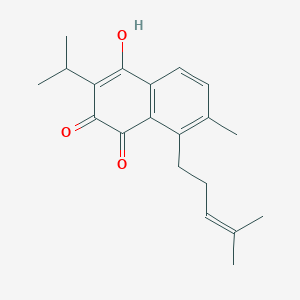

Mugineic acid is an organic compound consisting of an azetidine group and three carboxylates . It is a siderophore, more specifically, a phytosiderophore, i.e., a plant-produced siderophore . It functions as an iron accumulating agent for barley and other plants . It is an amino acid excreted by some graminaceous (grassy) plants under conditions of iron deficiency as part of a strategy of solubilizing Fe from the root environment for uptake by the plant .

Synthesis Analysis

This compound is biosynthesized from S-methylmethionine . The compound binds metal ions as a hexadentate ligand . A study reports on the concise total synthesis of eight natural products of the this compound and avenic acid families (phytosiderophores) . An innovative „east-to-west“ assembly of the trimeric products resulted in a high degree of divergence enabling the formation of the final products in just 10 or 11 steps each with a minimum of overall synthetic effort .Molecular Structure Analysis

The molecular formula of this compound is C12H20N2O8 . The compound binds metal ions as a hexadentate ligand . The coordination of this compound to Co (III) and Fe (III) ions involves the azetidine nitrogen, secondary amine nitrogen, both terminal carboxylate oxygens as basal planar donors, and the hydroxyl oxygen and intermediate carboxylate oxygen as axial donors in nearly octahedral configuration .Chemical Reactions Analysis

This compound is involved in iron uptake and transport in plants . It functions as an iron accumulating agent for barley and other plants . The expression of VACUOLAR this compound TRANSPORTER (OsVMT), a homolog of OsTOM1, was induced in roots under iron deficiency .Physical And Chemical Properties Analysis

This compound is a colorless solid . It is soluble in water .Aplicaciones Científicas De Investigación

1. Plant Nutrition and Soil Chemistry

Mugineic acid (MA), a phytosiderophore, plays a significant role in plant nutrition, particularly in iron uptake. Research has shown that MA is specifically exuded by graminaceous plants to chelate iron from the soil, aiding in the adaptation of these plants to iron-deficient conditions (Chi, 2010). Further studies have investigated the complexation of metals by phytosiderophores like MA, revealing their role in the uptake of various metal ions from the soil (Weber, Neumann & Römheld, 2002).

2. Enhancement of Agricultural Production

MA has been explored for its potential in enhancing agricultural production. A study found that transgenic rice lines possessing barley genes involved in MA synthesis showed higher iron and zinc concentrations in grains, suggesting the possibility of using MAs to increase the nutritional value of staple foods (Masuda et al., 2008).

3. Interaction with Microorganisms

MA also interacts with microorganisms in the rhizosphere. A study demonstrated that MA can be a source of iron for rhizosphere fluorescent pseudomonads, highlighting the ecological implications of these interactions (Jurkevitch et al., 2004).

4. Synthetic Chemistry and Molecular Probes

In synthetic chemistry, practical methods have been developed for the synthesis of MA and its derivatives. These synthetic techniques are crucial for studying the biological functions and mechanistic aspects of MA in greater detail (Namba, 2011). Additionally, the synthesis of fluorescent MA derivatives has enabled their visualization and study within living cells, providing insights into the internalization and transport mechanisms of MA in plants (Namba & Murata, 2018).

5. Environmental Implications

The interaction of MA with soil and its impact on metal dissolution has been a subject of environmental research. Studies have shown how MA affects the solubilization of iron in different soil types and how it compares to other chelating agents in extracting metals from soils (Hiradate & Inoue, 2000).

6. Bioinorganic Chemistry

MA has been extensively studied in the field of bioinorganic chemistry, particularly in its role as a ligand for various metal ions. For example, X-ray crystallographic analysis of MA complexes with metals like copper and iron has provided insights into its structural and functional properties (Mino, 2018).

Mecanismo De Acción

Mugineic acid functions as an iron accumulating agent for barley and other plants . It is secreted from iron-deficient barley roots with high equimolar correlation of potassium . These results suggested that Mugineic acids are secreted in the form of a monovalent anion via anion channels using the potassium gradient between the cytoplasm and the cell exterior .

Direcciones Futuras

The future directions of research on Mugineic acid could involve the establishment of a general solution for all members of the mugineic and avenic acid family in natural form compatible with an application towards 13C 2-labelled versions . These are required as standards for high performance trace quantification in complex matrices as well as for biodegradation experiments .

Propiedades

IUPAC Name |

1-[3-carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]-2-hydroxypropyl]azetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O8/c15-7(11(19)20)1-3-13-9(12(21)22)8(16)5-14-4-2-6(14)10(17)18/h6-9,13,15-16H,1-5H2,(H,17,18)(H,19,20)(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRGEVKCJPPZIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)CC(C(C(=O)O)NCCC(C(=O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90988904 | |

| Record name | Mugineic_acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69199-37-7, 74281-81-5 | |

| Record name | Mugineic_acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90988904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isomugineic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033555 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-hydroxy-3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B152210.png)

![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)

![benzyl N-[(2S)-1-[[(2S,5S)-3,3-difluoro-5-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B152233.png)

![3-(2-chloroethyl)-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrochloride](/img/structure/B152242.png)

![2-(Bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene](/img/structure/B152243.png)